Cas no 1256360-03-8 (1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

1-BOC-7-Methylindole-3-boronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- 1-BOC-7-Methylindole-3-boronic acid, pinacol ester
- 1256360-03-8
- DB-363378
- AS-55234
- A890086
- MFCD16295117
- 1-BOC-7-methylindole-3-boronic acid pinacol ester
- DTXSID40682324
- tert-butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- TERT-BUTYL7-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDOLE-1-CARBOXYLATE
- AKOS015999342
- 1H-Indole-1-carboxylic acid, 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- CS-0173863
- D85418
-
- MDL: MFCD16295117
- Inchi: InChI=1S/C20H28BNO4/c1-13-10-9-11-14-15(21-25-19(5,6)20(7,8)26-21)12-22(16(13)14)17(23)24-18(2,3)4/h9-12H,1-8H3
- InChI Key: HXLUJYZTBWUMMP-UHFFFAOYSA-N
- SMILES: CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)B3OC(C)(C)C(C)(C)O3
Computed Properties
- Exact Mass: 357.21100
- Monoisotopic Mass: 357.2111385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.69000
- LogP: 4.03210
1-BOC-7-Methylindole-3-boronic acid, pinacol ester Security Information
1-BOC-7-Methylindole-3-boronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-BOC-7-Methylindole-3-boronic acid, pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR360736-1g |
1-BOC-7-Methylindole-3-boronic acid, pinacol ester |
1256360-03-8 | 98% | 1g |
£433.00 | 2023-09-02 | |
TRC | B663188-100mg |
1-BOC-7-Methylindole-3-boronic acid, pinacol ester |
1256360-03-8 | 100mg |
$ 224.00 | 2023-04-18 | ||
Fluorochem | 213639-1g |
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256360-03-8 | 95% | 1g |
£563.00 | 2022-03-01 | |
Ambeed | A115871-1g |
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256360-03-8 | 98% | 1g |
$345.0 | 2024-04-25 | |
TRC | B663188-250mg |
1-BOC-7-Methylindole-3-boronic acid, pinacol ester |
1256360-03-8 | 250mg |
$ 397.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90910-100mg |
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256360-03-8 | 98% | 100mg |
¥1036.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1001257-5g |
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256360-03-8 | 95% | 5g |
$1830 | 2024-08-02 | |
TRC | B663188-50mg |
1-BOC-7-Methylindole-3-boronic acid, pinacol ester |
1256360-03-8 | 50mg |
$ 150.00 | 2023-04-18 | ||
Matrix Scientific | 091525-250mg |
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, 95+% |
1256360-03-8 | 95+% | 250mg |
$454.00 | 2023-09-09 | |
1PlusChem | 1P000ONE-250mg |
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
1256360-03-8 | 98% | 250mg |
$261.00 | 2025-02-18 |
1-BOC-7-Methylindole-3-boronic acid, pinacol ester Related Literature
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 1-BOC-7-Methylindole-3-boronic acid, pinacol ester
Introduction to 1-BOC-7-Methylindole-3-boronic acid, pinacol ester (CAS No. 1256360-03-8)
1-BOC-7-Methylindole-3-boronic acid, pinacol ester (CAS No. 1256360-03-8) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This boronic acid derivative is characterized by its unique structural features, which include a 7-methylindole core and a BOC (tert-butoxycarbonyl) protecting group. These attributes make it an attractive building block for various synthetic transformations and biological studies.
The BOC protecting group is widely used in organic synthesis to temporarily mask the reactivity of amines, thereby facilitating multi-step reactions without unwanted side products. In the context of 1-BOC-7-Methylindole-3-boronic acid, pinacol ester, the BOC group ensures that the nitrogen atom in the indole ring remains inert during synthetic manipulations, allowing for precise control over the reaction outcomes.
The boronic acid functionality in this compound is particularly valuable for its ability to participate in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is crucial in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of the pinacol ester further enhances the stability and solubility of the compound, making it suitable for a wide range of applications.
Recent research has highlighted the potential of 1-BOC-7-Methylindole-3-boronic acid, pinacol ester in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of novel indole-based drugs with potent anti-cancer properties. The indole scaffold is known for its biological activity and has been extensively studied for its therapeutic potential in various diseases.
In addition to its medicinal applications, 1-BOC-7-Methylindole-3-boronic acid, pinacol ester has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. Researchers at the University of California, Berkeley, have reported that derivatives of this compound exhibit excellent charge transport properties, which could be leveraged to develop more efficient organic semiconductors.
The synthesis of 1-BOC-7-Methylindole-3-boronic acid, pinacol ester typically involves several well-established chemical reactions. The first step often involves the preparation of 7-methylindole through a Friedel-Crafts alkylation reaction. The resulting indole is then protected with a BOC group using di-tert-butyl dicarbonate (Boc2O). Finally, the boronic acid functionality is introduced via a boronation reaction using bis(pinacolato)diboron (B2(pin)2) and a palladium catalyst.
The purity and quality of 1-BOC-7-Methylindole-3-boronic acid, pinacol ester are critical for its successful application in both research and industrial settings. High-purity standards are essential to ensure consistent results and reproducibility in synthetic processes and biological assays. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the purity and structural integrity of this compound.
In conclusion, 1-BOC-7-Methylindole-3-boronic acid, pinacol ester (CAS No. 1256360-03-8) is a valuable reagent with diverse applications in medicinal chemistry and materials science. Its unique combination of functional groups makes it an ideal building block for complex molecule synthesis and an important tool for advancing scientific research. As ongoing studies continue to uncover new possibilities, this compound is poised to play an increasingly significant role in various fields of chemistry and biology.
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